N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
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Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, commonly known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase PAK1, which is involved in various cellular processes such as cell proliferation, migration, and survival.
Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species . Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects. Thiazole derivatives like this one have been investigated for their ability to inhibit microbial growth, making them potential candidates for novel antimicrobial agents.
- Cancer remains a significant global health challenge. Compounds like N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide have been screened for their anticancer activity. In particular, compounds d6 and d7 showed remarkable activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro . These findings suggest that this compound could be explored further as a potential lead for breast cancer drug development.
- The rise of antimicrobial and anticancer drug resistance necessitates the discovery of novel molecules with unique modes of action. By studying compounds like N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, researchers aim to combat resistance and enhance treatment efficacy . Investigating its mechanisms of action could provide insights into overcoming drug resistance.
- Computational approaches, such as molecular docking, have been employed to understand how active compounds interact with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . These findings suggest that these compounds could serve as lead molecules for rational drug design.
- The thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Researchers continue to explore the potential of thiazole derivatives in drug development due to their diverse pharmacological effects.
- Given the complexity of cancer, multidisciplinary scientific approaches are essential for effective treatment. Investigating compounds like N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide contributes to our understanding of cancer biology and potential therapeutic strategies . Collaborative efforts across disciplines can lead to innovative solutions.
Antimicrobial Activity
Anticancer Potential
Drug Resistance Mitigation
Molecular Docking Studies
Heterocyclic Thiazole Nucleus
Multidisciplinary Approaches in Cancer Treatment
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-26(18-4-2-3-5-18)31(28,29)19-12-8-16(9-13-19)21(27)25-22-24-20(14-30-22)15-6-10-17(23)11-7-15/h6-14,18H,2-5H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZHKVCIUUHONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide |
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